molecular formula C15H26N2O3 B6651316 3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid

3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid

Cat. No.: B6651316
M. Wt: 282.38 g/mol
InChI Key: QEOXRDHHRXWIEF-UHFFFAOYSA-N
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Description

3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a cyclopentylacetyl group attached to a diazepane ring, which is further connected to a propanoic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and diacid chloride precursors under controlled conditions.

    Attachment of the Cyclopentylacetyl Group: The cyclopentylacetyl group is introduced via an acylation reaction using cyclopentylacetyl chloride in the presence of a base such as triethylamine.

    Introduction of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the propanoic acid moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Cyclohexylacetyl)-1,4-diazepan-1-yl]propanoic acid
  • 3-[4-(2-Cyclopropylacetyl)-1,4-diazepan-1-yl]propanoic acid
  • 3-[4-(2-Cyclobutylacetyl)-1,4-diazepan-1-yl]propanoic acid

Uniqueness

3-[4-(2-Cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid is unique due to the presence of the cyclopentylacetyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

3-[4-(2-cyclopentylacetyl)-1,4-diazepan-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c18-14(12-13-4-1-2-5-13)17-8-3-7-16(10-11-17)9-6-15(19)20/h13H,1-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOXRDHHRXWIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCN(CC2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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